molecular formula C27H45NaO4S B015074 Sodium cholesteryl sulfate CAS No. 2864-50-8

Sodium cholesteryl sulfate

Cat. No. B015074
CAS RN: 2864-50-8
M. Wt: 488.7 g/mol
InChI Key: LMPVQXVJTZWENW-NLNIQXEESA-M
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Description

Synthesis Analysis

The synthesis of sodium cholesteryl sulfate involves chemical modification of cholesterol, a process that includes sulfation and the introduction of a sodium ion. Notably, Cui Jian-guo (2008) synthesized sodium cholesterol sulfate, a natural steroid from marine echinoderms, by sulfating cholesterol and incorporating a sodium ion, demonstrating moderate cytotoxic activity against several carcinoma cell lines (Cui Jian-guo, 2008).

Molecular Structure Analysis

The molecular structure of sodium cholesteryl sulfate has been detailed through various analytical techniques. For instance, studies employing solid-state infrared spectroscopy and NMR spectroscopy have elucidated the structure of sodium cholesteryl carbonate ester (SCC), a related compound, highlighting the importance of carbonyl and O–C–O stretching in its structure (R. Chuealee, T. Wiedmann, T. Srichana, 2009).

Chemical Reactions and Properties

Sodium cholesteryl sulfate's interactions with other chemicals, such as sodium dodecyl sulfate (SDS), reveal its role in modulating the properties of lipid membranes. Research by M. Cocera et al. (1999) focused on the interaction between SDS and liposomes containing cholesteryl sulfate, demonstrating how the proportion of cholesteryl sulfate influences the permeability changes and solubilization by SDS, which is critical for understanding skin barrier function and intercellular cohesion (M. Cocera, O. López, J. Parra, A. Maza, 1999).

Physical Properties Analysis

The physical properties of sodium cholesteryl sulfate, such as phase transitions and thermal behavior, have been studied to understand its behavior in different states. Jonas Abrahamsson et al. (1977) investigated cholesteryl sodium sulfate and its transitions in the solid state, revealing phase transitions at various temperatures, which are crucial for applications in material science and pharmaceutical formulations (Jonas Abrahamsson, Sixten Abrahamsson, B. Hellqvist, Karin Larsson, Irmin Pascher, Staffan Sundell, 1977).

Scientific Research Applications

  • Interactions with Phosphatidylcholine : Sodium cholesteryl sulfate alters the physical state of dipalmitoyl phosphatidylcholine multilamellar vesicles, influencing acyl chain order and suppressing the crystal liquid-to-gel phase transition (Grimellec et al., 1984).

  • Role in Sperm Maturation and Fertilization : It plays a role as a membrane stabilizer and enzyme inhibitor during sperm maturation in the epididymis, crucial for sperm capacitation and fertilization (Langlais et al., 1981).

  • Interaction with Bovine Serum Albumin : Sodium cholesteryl sulfate influences the binding of sodium cholate with bovine serum albumin, affecting protein reactivity (Schweitzer et al., 2006).

  • Impact on Skin Barrier Function : Its proportion in stratum corneum liposomes affects their solubilization by sodium dodecyl sulfate, which may impact skin barrier function and intercellular cohesion (Cocera et al., 2000).

  • Presence in the Human Reproductive Tract : Cholesteryl sulfate is present in the human reproductive tract and binds avidly to spermatozoa, indicating a role in membrane modifications during fertilization (Lalumière et al., 1976).

  • Metabolic Activity in Human Tissues : It is a metabolically active substance found in various human tissues and body fluids, potentially relevant for therapeutic implications in neurological disorders (Moser et al., 1966).

  • Drug Encapsulation : Cholesteryl-grafted sodium alginate derivatives encapsulate drugs like acetamiprid effectively, with encapsulation efficiency influenced by their molecular weight (Zhao et al., 2018).

  • Skin Recovery Promotion : Acetylglutamic acid cholesteryl ester promotes recovery in damaged skin, acting as a ceramide substitute (Ishii et al., 1996).

  • Antifungal Drug Delivery : Amphotericin B-cholesteryl sulfate discs improve the therapeutic index and effectiveness of the drug in treating fungal infections (Guo et al., 1991).

  • Antiviral Activity : Sulfated and acetylated derivatives of 2,3-dihydroxy-5-cholestane, including cholesteryl sulfate, show antiviral activity against various viruses (Santos et al., 2003).

  • Inhibition of Cancer Cell Growth : Cholesterol derivatives, including cholesteryl sulfate, inhibit DNA polymerase and topoisomerase activities, and suppress human cancer cell growth (Ishimaru et al., 2008).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Sodium Cholesteryl Sulfate . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVQXVJTZWENW-KPNWGBFJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951301
Record name Sodium cholest-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cholesteryl sulfate

CAS RN

2864-50-8
Record name Sodium cholesteryl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium cholest-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CHOLESTERYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
S POB - Acta Chem. Scand. A, 1977 - researchgate.net
… Sodium cholesteryl sulfate crystallizes as the dihydrate in space _group Pl with a = 6.296, b = 6.238, c = 40.813 Á, z = 88.94, f = 89.51 and y = 107.44. The unit cell contains two inde…
Number of citations: 14 www.researchgate.net
G Bastiat, M Lafleur - The journal of physical chemistry b, 2007 - ACS Publications
… PA/sterol systems by substituting Chol by sodium cholesteryl sulfate (Schol). This change in … Sodium cholesteryl sulfate has been shown to have an influence analogous to that of Chol …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
M KIMURA, M KAWATA, T SAWAYA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… Metal-free autoxidation of cholesterol (I) was examined at 70 for twenty hours in an aqueous colloidal dispersion which was made by sodium cholesteryl sulfate as a solubilizer and …
Number of citations: 6 www.jstage.jst.go.jp
LSS Guo, RM Fielding, DD Lasic, RL Hamilton… - International journal of …, 1991 - Elsevier
… AB and sodium cholesteryl sulfate at an equimolar ratio form a thermodynamically stable discoidal … Sodium cholesteryl sulfate was a product of Genzyme Corp. (Framingham, MA). …
LSS Guo, PK Working - Journal of Liposome Research, 1993 - Taylor & Francis
… Amphocil is a uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate in a molar ratio of 1:l. The complex has a mean hydrodynamic diameter of approximately …
F Foglia, SE Rogers, JRP Webster, FA Akeroyd… - Langmuir, 2015 - ACS Publications
… formed by 1:1 complexation of the drug with sodium cholesteryl sulfate (Figure 1). The main advantage of using sodium cholesteryl sulfate (SCS) as complexing agent is that it has no …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
RM Epand, R Bottega, K Robinson - Chemistry and physics of lipids, 1990 - Elsevier
… There are also differences in the molecular organization of cholesteryl dihydrogen phosphate [6] and sodium cholesteryl sulfate dihydrate [7] as pure crystals. These differences may be …
F Foglia, SE Rogers, JRP Webster… - …, 2015 - research.manchester.ac.uk
… scattering (SANS), and neutron reflectivity (NR) studies have been performed to determine how formulation of the antifungal drug amphotericin B (AmB), with sodium cholesteryl sulfate (…
Number of citations: 0 research.manchester.ac.uk
M KAWATA, M TOHMA, T SAWAYA… - Chemical and …, 1976 - jstage.jst.go.jp
… aqueous dispersion employing sodium cholesteryl sulfate as … hemisuccinate, and sodium cholesteryl sulfate, at 70 for 20 hr. … aqueous dispersion employing sodium cholesteryl sulfate as …
Number of citations: 15 www.jstage.jst.go.jp
K Konopka, LSS Guo, N Düzgüneş - Antiviral research, 1999 - Elsevier
… CD-AMB is a uniform disc-shaped complex of AMB and sodium cholesteryl sulfate, in a molar ratio of 1:1. Interaction of AMB with cholesteryl sulfate may form rigid and tightly packed …

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